N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide
Description
Chemical Structure and Properties N-[3-(6-Methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide (referred to herein as the target compound) is a sulfonamide derivative with a molecular formula of C₁₉H₁₉N₃O₃S and a molecular weight of 369.44 g/mol . The compound features a 6-methoxypyridazine moiety linked to a phenyl ring at the 3-position, which is further substituted with a 3,5-dimethylbenzenesulfonamide group. Sulfonamides are historically recognized for their antimicrobial and enzyme-inhibitory activities, though the specific biological role of this compound remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-9-14(2)11-17(10-13)26(23,24)22-16-6-4-5-15(12-16)18-7-8-19(25-3)21-20-18/h4-12,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNAJQYTGVIHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 6-chloropyridazin-3-amine with sodium methoxide to form 3-amino-6-methoxypyridazine . This intermediate can then be coupled with a suitable phenyl derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: N-[4-(6-Methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide
A direct positional isomer of the target compound, N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide (ID: G619-0436), shares the same molecular formula (C₁₉H₁₉N₃O₃S) and weight (369.44 g/mol) but differs in substitution patterns (Table 1) :
| Property | Target Compound (G619-0130) | Isomer (G619-0436) |
|---|---|---|
| Substituent Position | 3-(6-Methoxypyridazin-3-yl)phenyl | 4-(6-Methoxypyridazin-3-yl)phenyl |
| Benzene Ring Substitution | 3,5-Dimethyl | 3,4-Dimethyl |
Key Implications :
- The 3- vs. 4-position of the methoxypyridazine attachment could alter electronic distribution and π-π stacking interactions, impacting solubility and receptor engagement .
TAK-385: A Complex GnRH Antagonist with Shared Substructure
TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) shares the 6-methoxypyridazin-3-yl moiety with the target compound but is a structurally distinct thienopyrimidine derivative (Table 2) .
| Property | Target Compound | TAK-385 |
|---|---|---|
| Core Structure | Benzenesulfonamide | Thienopyrimidine |
| Key Functional Groups | Sulfonamide, Methoxypyridazine | Urea, Difluorobenzyl, Dimethylamino |
| Biological Activity | Undefined | Potent GnRH antagonist |
| Pharmacokinetic Profile | Unknown | Reduced CYP450 inhibition |
Key Implications :
- TAK-385’s GnRH antagonism is attributed to its urea and difluorobenzyl groups, which are absent in the target sulfonamide. However, the shared methoxypyridazine group may contribute to binding specificity in both compounds .
N-(3-(1H-Tetrazol-1-yl)phenyl) Isonicotinamide (TPIN) Derivatives
TPIN derivatives (e.g., ) are structurally unrelated sulfonamide alternatives but share a focus on prostate cancer cell apoptosis . Unlike the target compound, TPINs act via F-actin/paxillin downregulation and Akt-mTOR pathway modulation . This suggests divergent mechanisms of action despite overlapping therapeutic areas.
Biological Activity
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is . Its structure can be broken down into key components:
- Pyridazine ring : Contributes to the compound's ability to interact with biological targets.
- Sulfonamide group : Known for its antimicrobial properties.
- Dimethylbenzene moiety : May enhance lipophilicity and membrane permeability.
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. The sulfonamide group in this compound may inhibit bacterial growth by interfering with folic acid synthesis, a pathway critical for bacterial survival. Studies have shown that modifications in the sulfonamide structure can lead to varying degrees of antimicrobial efficacy.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes. For instance, sulfonamides can inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
Case Studies
- Chitin Synthesis Inhibition : A study on related compounds demonstrated their ability to inhibit chitin synthesis in Chilo suppressalis, a pest affecting rice crops. The introduction of various substituents at the para-position of the phenyl ring significantly influenced the inhibitory activity, suggesting that structural modifications can enhance biological efficacy .
- Anticancer Potential : Some derivatives of sulfonamides have shown promise in anticancer research. For example, compounds that share structural similarities with this compound have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : By mimicking substrates or cofactors, the compound may effectively inhibit key enzymes.
- Receptor Interaction : The compound could bind to specific receptors, modulating signaling pathways associated with inflammation or cell growth.
Comparative Analysis
The following table summarizes the biological activities and mechanisms reported for various sulfonamide derivatives compared to this compound:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Yes (carbonic anhydrase) | Potential |
| Sulfanilamide | High | Yes (dihydropteroate synthase) | Low |
| Trimethoprim | Very High | Yes (dihydrofolate reductase) | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
